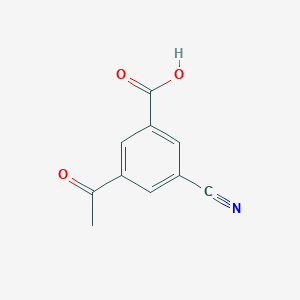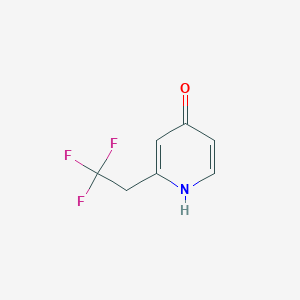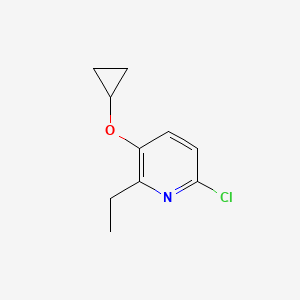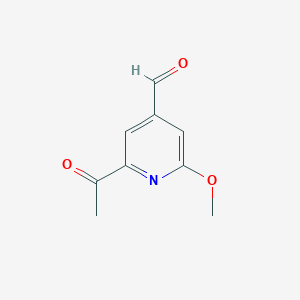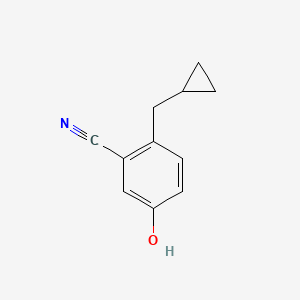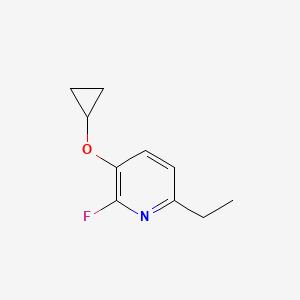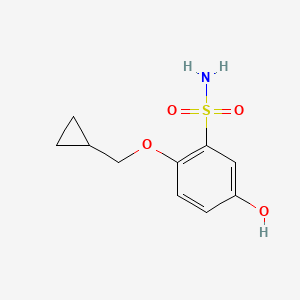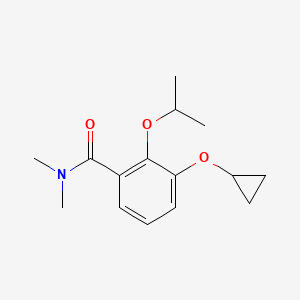
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.335 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core, along with N,N-dimethyl substitution on the amide nitrogen. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the amidation of a carboxylic acid precursor. One common method involves the reaction of the corresponding benzoyl chloride with N,N-dimethylamine in the presence of activating agents such as 1,1’-carbonyldiimidazole (CDI) or thionyl chloride. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 150°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of environmentally benign solvents and reagents to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropoxy and isopropoxy groups may enhance its binding affinity and specificity. The N,N-dimethyl substitution can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-3-isopropoxy-2,4-dimethoxybenzamide: Similar structure but with additional methoxy groups.
N,N-dimethyl-3-isopropoxybenzamide: Lacks the cyclopropoxy group.
3-Cyclopropoxy-2,4-dimethoxy-N,N-dimethylbenzamide: Contains methoxy groups instead of isopropoxy.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can enhance its chemical reactivity and biological activity. The combination of these groups with the N,N-dimethyl substitution makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-14-12(15(17)16(3)4)6-5-7-13(14)19-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
FABBNTOFKUKGCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



